molecular formula C8H12O2 B152901 Ethyl sorbate CAS No. 2396-84-1

Ethyl sorbate

Cat. No. B152901
CAS RN: 2396-84-1
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-TWTPFVCWSA-N
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Description

Ethyl sorbate, also known as ethyl 2,4-hexadienoate, is a compound that has been studied for its potential in various chemical processes. It is closely related to methyl sorbate and is used in the synthesis of polymers and other organic compounds. Ethyl sorbate is also an intermediate in the synthesis of polyenes with terminal carboxylic ester functions and has been implicated in the formation of mutagenic reaction products in food systems .

Synthesis Analysis

The synthesis of ethyl sorbate can be achieved through the anionic polymerization process. This process is facilitated by organoaluminum Lewis acids in a toluene solution at temperatures ranging from -60 to 0 °C. The resulting polymers from ethyl sorbate have been shown to have a relatively narrow molecular weight distribution, which is desirable for consistent material properties . Additionally, ethyl 6-bromosorbate, a derivative of ethyl sorbate, is synthesized through allylic bromination and serves as a useful intermediate for the preparation of various reagents used in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl sorbate polymers has been analyzed using techniques such as NMR and wide-angle X-ray diffraction (WAXD). These analyses have demonstrated that the polymerization of ethyl sorbate leads to a 1,4-trans-threo-disyndiotactic polymer, which is a specific arrangement of the polymer's molecular structure .

Chemical Reactions Analysis

Ethyl sorbate undergoes various chemical reactions, including hydrogenation, which can produce head-to-head poly(propylene-alt-ethyl acrylate) polymers. The presence of certain reagents, such as p-toluenesulfonylhydrazide (TSH), is used to facilitate these reactions . In food systems, reactions between sorbates like ethyl sorbate and nitrites can lead to the formation of mutagenic compounds, which is a significant concern for food safety .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl sorbate and its derivatives are influenced by their molecular structure. For instance, the sorption behavior of organic compounds, including sorbates, is affected by their structure. Studies have shown that the structure of sorbates can impact the rate-limited sorption of compounds, particularly for more complex structures like pesticides . In the context of wine, compounds derived from sorbic acid, including ethyl sorbate, can lead to off-odors when wines are spoiled by lactic bacteria, indicating the importance of understanding the chemical properties of these compounds in different environments .

Scientific Research Applications

Derivatives of Ethyl Sorbate

Ethyl sorbate has been studied for its ability to react with thiols, forming diadducts and addition products. These reactions are catalyzed by sodium alkoxide and have been explored in detail to understand the formation and behavior of these derivatives. For instance, ethyl sorbate reacts with cysteine in aqueous mediums, forming specific esterified products, which have implications in food chemistry (Khandelwal & Wedzicha, 1990).

Ethyl Sorbate in Synthesis Processes

Ethyl 6-bromosorbate, a derivative of ethyl sorbate, serves as an intermediate in the synthesis of various compounds, including polyenes and alkanoic acid derivatives. This application is significant in the field of synthetic communications and prostaglandin synthesis (Koning, Subramanian-Erhart, & Huisman, 1973).

Reactions Involving Ethyl Sorbate

In food research, the reaction of potassium sorbate with sodium nitrite, especially in meat products, has been studied. Ethyl sorbate is formed during these reactions, leading to the production of mutagenic compounds. This research highlights the importance of understanding chemical interactions in food preservation (Binstok, Campos, Varela, & Gerschenson, 1998).

Ethyl Sorbate in Organic Chemistry

Ethyl sorbate has been utilized in the acyl nitroso Diels-Alder (ANDA) reaction, particularly in the synthesis of ornithine derivatives. This showcases its role in organic and biomolecular chemistry, contributing to the synthesis of complex organic compounds (Bollans, Bacsa, Iggo, Morris, & Stachulski, 2009).

Ethyl Sorbate in Animal Feed Research

In the context of animal feed science, the role of ethyl sorbate in reducing the production of volatile organic compounds during corn silage production has been investigated. This research is critical for improving air quality and feed intake in agricultural settings (Hafner, Windle, Merrill, Smith, Franco, & Kung, 2015).

Impact on Wine Quality

Ethyl sorbate, formed from added sorbic acid in wine, can lead to off-odors, affecting the quality of wine. Its formation and influence on wine spoilage are significant in the enology and viticulture field (Crowell & Guymon, 1975).

Safety And Hazards

Ethyl sorbate is combustible . It is advised to keep it away from heat/sparks/open flames/hot surfaces . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Ethyl sorbate has been investigated using hydrosilylation-promoted group transfer polymerization (GTP). The GTP of Ethyl sorbate with hydrosilane (R 3 SiH) was performed in a living manner to produce well-defined poly (ethyl sorbate) (PES) via two methods: single catalyst and catalyst switch . This research opens up new possibilities for the use of Ethyl sorbate in the synthesis of polymers .

properties

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883712
Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; warm, fruity aroma
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.939
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl sorbate

CAS RN

2396-84-1, 5941-48-0
Record name Ethyl sorbate
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Record name Ethyl sorbate
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Record name ETHYL SORBATE
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name Ethyl hexa-2,4-dienoate
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Record name ETHYL SORBATE
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Record name Ethyl sorbate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
878
Citations
T De Rosa, G Margheri, I Moret… - American journal of …, 1983 - Am Soc Enol Viticulture
… In this case, however, the formation of ethyl sorbate, with an associated unpleasant odor suggestive of pineapple-celery, occurred. Because the off-odor makes the product …
Number of citations: 22 www.ajevonline.org
SE Voltz, MW Rigg - The Journal of Physical Chemistry, 1954 - ACS Publications
The catalytic effect of benzoyl peroxide and the inhibiting action of 2, 5-di-Z-butylhydroquinone have been studied. The autoxidation of ethyl sórbatehas also been studied in benzene …
Number of citations: 8 pubs.acs.org
L Xu, Y Takagi, X Fu, Y Wang, A Narumi, S Sato… - …, 2023 - ACS Publications
… )polymers, and controlled/living property of ethyl sorbate (ES) have been investigated using … in a living manner to produce well-defined poly(ethyl sorbate) (PES) via two methods: single …
Number of citations: 2 pubs.acs.org
Y Lei, Y Chen - Polymer, 2023 - Elsevier
… on the combination of the GTP of ethyl sorbate and the post-polymerization modification to … ), derived from the metal-free GTP-made poly(ethyl sorbate) 100 (PES 100 ), is used as the …
Number of citations: 0 www.sciencedirect.com
RE Kourey, BL Tuffy, VA Yarborough - Analytical Chemistry, 1959 - ACS Publications
still about six times larger than the demonstrated range of applicability of the uncatalyzed spectrophotometric procedure (1). The differences between the two methods are due mainly to …
Number of citations: 8 pubs.acs.org
MW Rigg, R Rosenthal - Journal of the American Chemical …, 1949 - ACS Publications
Lauryl aldiminestannic chloride precipitate cannot be obtained by the Stephen reaction by adding lauryl nitrile to stannous chloride dissolved in ether with dry hydrogen chloride. By …
Number of citations: 9 pubs.acs.org
PR Krishna, M Narsingam, PS Reddy, G Srinivasulu… - Tetrahedron letters, 2005 - Elsevier
… A novel protocol for the generation of β-branched Baylis–Hillman adducts in moderate yields (52–68%) as E/Z mixtures from commercially available dienoates such as ethyl …
Number of citations: 10 www.sciencedirect.com
IK Cigić, J Plavec, SS Možina… - Journal of Chromatography …, 2001 - Elsevier
… trans,trans Isomers of sorbic acid, its potassium salt and ethyl sorbate isomerise under UV irradiation. All four geometrical isomers of the acid, salt and ester were separated using high-…
Number of citations: 20 www.sciencedirect.com
JD Stopforth, JN Sofos, FF Busta - FOOD SCIENCE AND …, 2005 - books.google.com
… Specifically, some of these compounds are sorboyl palmitate, sorbamide, methyl sorbate, ethyl sorbate, sorbohydroxamic acid, and sorbic anhydride. A mixed anhydride of sorbic and …
Number of citations: 212 books.google.com
EV Suslov, DV Korchagina, MA Pokrovskii… - Chemistry of Natural …, 2015 - Springer
… The solvent-free reaction of ethyl sorbate and several heterocyclic amines at room … The piperazine derivative of ethyl sorbate exhibited the greatest activity against cancer cell …
Number of citations: 3 link.springer.com

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